N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide
Description
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)benzamide is a sulfone-containing benzamide derivative characterized by a 2,3-dihydrothiophene ring fused to a sulfone group (1,1-dioxido) at the 3-position.
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c13-11(9-4-2-1-3-5-9)12-10-6-7-16(14,15)8-10/h1-7,10H,8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCPWDPWLFQCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide typically involves the reaction of benzoyl chloride with 1,1-dioxido-2,3-dihydrothiophene-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a compound with a thiophene ring and a dioxido substitution, possessing potential applications in medicinal chemistry due to its complex structure and multiple functional groups that may contribute to biological activity. Research suggests that similar compounds may exhibit significant biological activities.
While the search results do not focus specifically on the applications of "this compound," they do provide information on related compounds and their potential uses.
Potential Applications and Research Areas:
- Medicinal Chemistry: The compound's complex structure and presence of multiple functional groups suggest potential applications in medicinal chemistry.
- Biological activities: Compounds similar to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(4-fluorophenyl)benzamide may exhibit significant biological activities.
- Inhibitory activity: Analogs of N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide have demonstrated potent inhibitory activity against Kv1.3 .
- Interaction studies: Interaction studies could focus on assessing the therapeutic potential and optimizing the efficacy of the compound.
- Synthesis: The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-(4-fluorophenyl)benzamide typically involves several steps and requires careful control of reaction conditions and purification techniques such as chromatography to isolate the desired compound.
- Polycyclic aromatic hydrocarbons: Henry's law constants were determined for a range of polycyclic aromatic hydrocarbons (PAHs) using a generator-column, slow-stirring, and gas-purge method .
- Groundwater treatment: Air strippers are very popular equipment for mass transfer where air and water are contacted and the contaminants are transferred from water into the air phase .
Structural Analogs:
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural and Electronic Differences
- Sulfone vs. Oxadiazole : The target compound’s dihydrothiophene sulfone group imparts rigidity and polarity, contrasting with 1,3,4-oxadiazole-containing analogs (e.g., LMM5/LMM11), which are planar and may facilitate π-π stacking in enzyme active sites .
- Methoxy Groups: Increase solubility but may reduce membrane permeability due to higher polarity . Fluorine: Balances lipophilicity and metabolic stability, a common strategy in drug design .
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including anticancer and anti-inflammatory properties, and presents relevant data from various studies.
Chemical Structure and Properties
This compound features a benzamide moiety linked to a 1,1-dioxido-2,3-dihydrothiophene ring. Its molecular formula is , with a molecular weight of approximately 274.34 g/mol. This unique structure may contribute to its diverse biological activities.
The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For instance, it may inhibit cancer cell proliferation by inducing apoptosis or interfering with cell cycle progression.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties:
- Cell Line Studies : In vitro assays conducted on lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that the compound inhibits cell proliferation with varying efficacy across different models. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 ± 0.19 |
| HCC827 | 5.13 ± 0.97 |
| NCI-H358 | 4.01 ± 0.95 |
These results suggest that the compound is more effective in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures, indicating the complexity of tumor microenvironments in influencing drug efficacy .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses. This dual action makes it a candidate for further development in treating conditions characterized by inflammation and cancer.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antitumor Activity : A study published in Journal of Organic Chemistry reported that derivatives of benzamide compounds showed promising antitumor activity in various assays . The presence of the thiophene ring likely enhances this activity through unique interactions with cellular components.
- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against common pathogens such as E. coli and S. aureus. This suggests potential applications in treating infections alongside its anticancer properties.
Q & A
Q. Table 1. Key Spectroscopic Data for Structural Validation
| Technique | Parameters Observed | Reference |
|---|---|---|
| IR Spectroscopy | C=O stretch: 1653 cm⁻¹; S=O stretch: 1210 cm⁻¹ | |
| X-ray Diffraction | Space group: P21/c; a = 25.0232 Å, b = 5.3705 Å | |
| ¹H NMR | Aromatic protons: δ 7.2–8.1 ppm (multiplet) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
